
Bromonitrin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromonitrin C is an antibiotic compound produced by the bacterium Pseudomonas pyrrolnimica in a bromide-containing medium. It is known for its activity against Gram-positive bacteria, Penicillium chrysogenum, Trichophyton interdigita, and Candida albicans. The molecular formula of this compound is C10H5Br3N2O2, and it appears as orange needle crystals.
Preparation Methods
Bromonitrin C is synthesized by cultivating Pseudomonas pyrrolnimica in a medium containing bromide ions. The fermentation process typically lasts around 94 hours at 30°C. The compound is then extracted using acetone and ethyl acetate, followed by purification through silica-gel and Florisil column chromatography . Industrial production methods involve optimizing the fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
Bromonitrin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly involving the bromine atoms.
Scientific Research Applications
Bromonitrin C has several scientific research applications:
Chemistry: It is used as a model compound to study halogenated antibiotics and their synthesis.
Biology: this compound’s activity against various microorganisms makes it a valuable tool for studying microbial resistance and antibiotic mechanisms.
Medicine: While not used therapeutically, this compound’s properties are studied to develop new antibiotics.
Industry: Its synthesis and extraction processes are optimized for industrial-scale production of similar compounds.
Mechanism of Action
Bromonitrin C exerts its effects by targeting bacterial cell walls and disrupting their integrity. The bromine atoms and nitro group play crucial roles in its antibacterial activity. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell wall synthesis and function.
Comparison with Similar Compounds
Bromonitrin C is similar to other halogenated antibiotics like pyrrolnitrin and its analogues. its unique structure, with three bromine atoms and a nitro group, distinguishes it from other compounds. Similar compounds include:
Pyrrolnitrin: Another antibiotic produced by species, but with chlorine atoms instead of bromine.
Bromonitrin A and B: Analogues of this compound with slight structural variations.
Properties
Molecular Formula |
C10H5Br3N2O2 |
|---|---|
Molecular Weight |
424.87 g/mol |
IUPAC Name |
2,3-dibromo-4-(5-bromo-2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H5Br3N2O2/c11-5-1-2-8(15(16)17)6(3-5)7-4-14-10(13)9(7)12/h1-4,14H |
InChI Key |
ODHIIACYHYEABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CNC(=C2Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
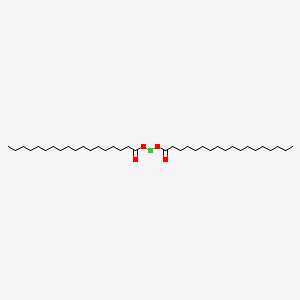
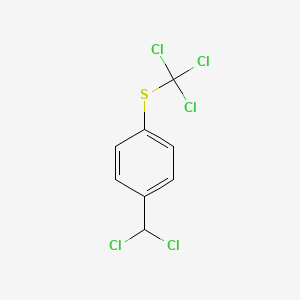
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
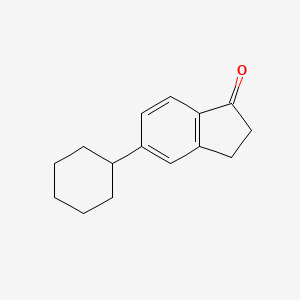
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
![Oxovanadium(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B13824797.png)
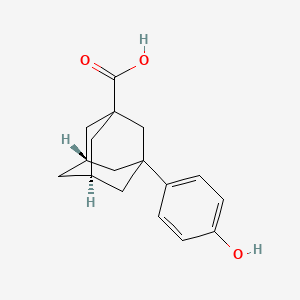

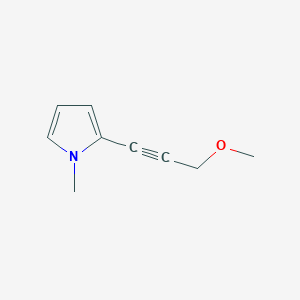
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
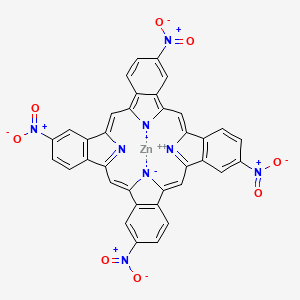
![N-benzyl-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B13824835.png)
